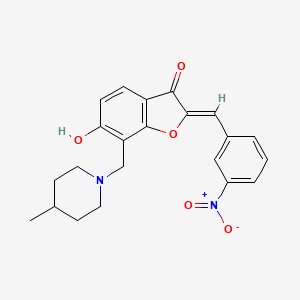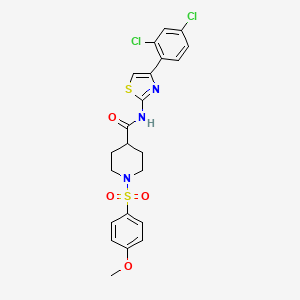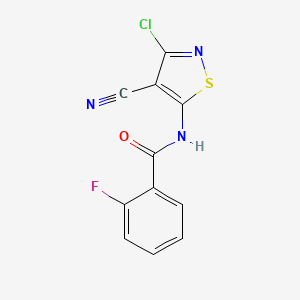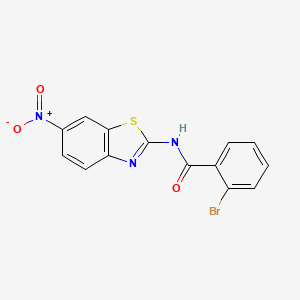![molecular formula C8H15NO2 B2667959 [1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol CAS No. 2260936-41-0](/img/structure/B2667959.png)
[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol” is a chemical compound with the CAS Number: 2260936-41-0 . It has a molecular weight of 157.21 . The IUPAC name for this compound is (1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl)methanol . The compound is typically stored at a temperature of 4 degrees Celsius . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2/c9-4-8-2-1-7(3-8,5-10)6-11-8/h10H,1-6,9H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 157.21 . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .Wissenschaftliche Forschungsanwendungen
Methanol in Fixation Processes
Methanol, due to its properties of raising the shrinkage temperature of collagen more than ethanol, has been substituted for ethanol in Carnoy's fluid, leading to the development of methacarn solution. Methacarn-fixed sections show little or no shrinkage compared with material fixed in Carnoy's or Zenker's fluid, indicating its utility in histological preparations to preserve the helical proteins in myofibrils and collagen, although it significantly alters the conformations of globular proteins and DNA (Puchtler et al., 1970).
Methanol's Role in Environmental and Toxicological Studies
Research on crude 4-methylcyclohexanemethanol (MCHM), a derivative of methanol, shows it has low to moderate acute and subchronic oral toxicity, and at plausible human exposures, it does not cause an allergic response. This highlights the importance of understanding methanol derivatives' environmental and health impacts, especially in accidental spill scenarios (Paustenbach et al., 2015).
Methanol in Catalytic Oxidation
Methanol and its derivatives serve as intermediates in the catalytic oxidation of cyclohexene, producing a variety of industrially significant compounds. Controllable and selective oxidation reactions for cyclohexene, facilitated by methanol, are valuable for synthetic and catalytic chemists due to the broad application of the resulting products in the chemical industry (Cao et al., 2018).
Methanol in Fuel Cells and Hydrogen Production
Methanol serves as a primary feedstock in fuel cells and hydrogen production processes. Its conversion through various reforming processes, including steam reforming, partial oxidation, and autothermal reforming, highlights its potential in sustainable energy solutions. Copper-based catalysts are popular in these reactions due to their high activity and selectivity towards CO2 over CO, indicating methanol's role in advancing hydrogen economy and fuel cell technologies (Cybulski, 1994).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These codes correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The compound is labeled with the GHS07 pictogram, which represents exclamation mark hazard .
Eigenschaften
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-4-8-2-1-7(3-8,5-10)6-11-8/h10H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSTZPWYHFBSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)CO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2667876.png)


![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2667883.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2667884.png)
![2-cyclopentyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2667885.png)
![(4S)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2667888.png)




![2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2667895.png)

